molecular formula C10H18N2O B017825 1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one CAS No. 100500-91-2

1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one

Cat. No. B017825
M. Wt: 182.26 g/mol
InChI Key: WMTTYRSYGMSZDW-UHFFFAOYSA-N
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Description

“1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one” is a synthetic compound . It is related to a class of compounds that have been studied for their potential therapeutic applications .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, which was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps. For instance, the synthesis of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one involved a series of reactions .

Future Directions

The future directions for the study of “1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one” and related compounds could involve further investigation of their potential therapeutic applications, as well as a more detailed analysis of their synthesis, molecular structure, and mechanism of action .

properties

IUPAC Name

1-(4-prop-2-enylpiperazin-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h3H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTTYRSYGMSZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCN(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541388
Record name 1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one

CAS RN

100500-91-2
Record name 1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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